molecular formula C23H38N2O3.ClH B1140745 D,L-erythro-PDMP CAS No. 109760-77-2

D,L-erythro-PDMP

Cat. No.: B1140745
CAS No.: 109760-77-2
M. Wt: 427.025
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl interacts with glucosylceramide synthase (GCS), a pivotal enzyme in ceramide metabolism . GCS transfers a glucose residue from uridine diphosphate-glucose to ceramide, blocking apoptosis signal-pathway mediated by ceramide . PDMP has been shown to sensitize multidrug resistance (MDR) cancer cells as a result of promoting ceramide accumulation and enhancing anticancer drug concentration in cells .

Cellular Effects

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl has been shown to have significant effects on various types of cells. For instance, it has been used to reverse daunorubicin (DNR) resistance of human leukemia cell line K562/A02 . It enhances the cytotoxic effect of DNR on K562/A02 cells, accompanied by elevated cellular DNR accumulation and DNR-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl involves its interaction with glucosylceramide synthase (GCS) and P-glycoprotein (P-gp) . PDMP acts as a chemical inhibitor for GCS, leading to the accumulation of ceramide, a compound known to induce apoptosis . It also interacts with P-gp, a transmembrane protein that effluxes different chemical substances across plasma membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl can change over time. For example, PDMP causes an early increase in ceramide levels, but the excess ceramide is metabolically removed in the long-term . Upon incubation with PDMP in combination with other drugs, ceramide levels remain elevated .

Metabolic Pathways

D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl is involved in the metabolic pathway of ceramide. It inhibits the enzyme glucosylceramide synthase (GCS), which is responsible for the conversion of ceramide into glucosylceramide .

Preparation Methods

The synthesis of DL-erythro-PDMP (hydrochloride) involves several steps. The compound is typically synthesized from 1-phenyl-2-decanoylamino-3-morpholino-1-propanol. The mixture of isomers is separated by crystallization into two diastereomers, which are then further separated into enantiomers using dibenzoyltartaric acid isomers . The industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

DL-erythro-PDMP (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

DL-erythro-PDMP (hydrochloride) is unique compared to other similar compounds due to its specific stereoisomers and their effects on glucosylceramide synthase. Similar compounds include:

DL-erythro-PDMP (hydrochloride) stands out due to its specific inhibition of glucosylceramide synthase and its potential therapeutic applications.

Biological Activity

D,L-erythro-PDMP (D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a compound that has garnered attention for its biological activities, particularly in the context of sphingolipid metabolism. This article synthesizes various research findings to elucidate the biological activity of this compound, including its effects on neuronal growth, ceramide accumulation, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomer of D-threo-PDMP, primarily noted for its role as an inactive diastereomer in studies involving glucosylceramide synthase (GCS) inhibition. Unlike its active counterpart, D-threo-PDMP, which effectively inhibits GCS and subsequently reduces glucosylceramide levels, this compound does not exhibit significant inhibitory effects on GCS but may still influence ceramide metabolism and cellular functions .

Inhibition of Neuronal Growth

Research indicates that this compound does not reverse the inhibitory effects of certain compounds on axonal growth in neuronal cultures. For instance, in experiments involving hippocampal neurons, treatment with this compound resulted in a significant reduction in axonal branch points compared to untreated controls. Specifically, the number of axonal branch points per cell dropped from 1.7 ± 0.2 in untreated cells to 1.0 ± 0.1 in cells treated with this compound . This suggests that while it may not directly inhibit GCS, it may still play a role in modulating neuronal growth through alternative pathways.

Ceramide Accumulation

In studies examining the effects of suramin on dorsal root ganglion (DRG) neuron cultures, this compound was used as a control to demonstrate its lack of effect on GM1 ganglioside accumulation when exposed to suramin. The presence of suramin induced significant ceramide accumulation, leading to apoptotic cell death, while this compound did not mitigate these effects . This underscores the compound's limited role in influencing ceramide levels compared to its active isomer.

Table: Effects of this compound on Neuronal Growth and Ceramide Levels

Study ReferenceTreatmentNeuronal Growth (Axonal Branch Points)Ceramide AccumulationNotes
Schwarz et al., 1995 This compound (250 μM)1.0 ± 0.1Not assessedSignificant reduction in axonal growth
Suramin Study Suramin + this compoundNot applicableIncreased ceramide levels observedUsed as a control for comparison

Therapeutic Implications

While this compound is primarily considered inactive regarding GCS inhibition, its role in sphingolipid metabolism could have implications for conditions associated with altered sphingolipid profiles. For instance, understanding how this compound interacts with cellular pathways may provide insights into therapeutic strategies for diseases like Gaucher's disease, where glucosylceramide accumulation is detrimental .

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.